Cinnamyl butyrate (CAS 103-61-7), also known as 3-phenylallyl butyrate, is a short-chain cinnamyl ester (C13H16O2, MW 204.26) that serves as a flavor and fragrance ingredient in food, cosmetics, and household products. The compound exists as a colorless to pale yellow liquid with a density of approximately 1.006–1.022 g/cm³ at 20°C, a refractive index between 1.5230 and 1.5290, and a calculated Log KOW of 3.83, indicating lipophilic character.
Molecular FormulaC13H16O2
Molecular Weight204.26 g/mol
CAS No.103-61-7
Cat. No.B1240197
⚠ Attention: For research use only. Not for human or veterinary use.
Cinnamyl Butyrate (CAS 103-61-7) for Flavor & Fragrance Procurement: Baseline Specifications and Class Context
Cinnamyl butyrate (CAS 103-61-7), also known as 3-phenylallyl butyrate, is a short-chain cinnamyl ester (C13H16O2, MW 204.26) [1] that serves as a flavor and fragrance ingredient in food, cosmetics, and household products [2]. The compound exists as a colorless to pale yellow liquid with a density of approximately 1.006–1.022 g/cm³ at 20°C, a refractive index between 1.5230 and 1.5290, and a calculated Log KOW of 3.83, indicating lipophilic character [3]. It carries FEMA No. 2296, JECFA No. 652, and COE No. 279 designations [4], with global annual use volume below 0.1 metric ton [5]. While multiple cinnamyl esters exist in the marketplace, substitution among them is not straightforward due to measurable differences in physicochemical properties, sensory profiles, and regulatory data packages.
[5] IFRA. (2015). Volume of Use Survey for Cinnamyl Butyrate (cited in RIFM, 2021). View Source
Why Cinnamyl Butyrate (CAS 103-61-7) Cannot Be Interchanged with Cinnamyl Acetate, Propionate, or Isobutyrate: Procurement Risk Analysis
Substituting cinnamyl butyrate with another cinnamyl ester—such as cinnamyl acetate (C11H12O2, MW 176.21), cinnamyl propionate (C12H14O2, MW 190.24), or cinnamyl isobutyrate (C13H16O2, MW 204.26, isomeric)—carries measurable risk due to differences in chain length, branching, and associated physicochemical parameters [1]. While these compounds share the cinnamyl backbone, the ester side-chain dictates log P, vapor pressure, and hydrolytic stability, which in turn affect substantivity in fragrance applications, flavor release kinetics in food matrices, and compatibility in formulation [2][3]. Regulatory frameworks further differentiate them: cinnamyl acetate is the designated read-across analog for genotoxicity, repeated dose, and reproductive toxicity in RIFM safety assessments, a role not extended to propionate or isobutyrate [4]. Sensory profiles also diverge, with cinnamyl butyrate exhibiting distinct winey-cognac and honey-like notes absent in shorter-chain analogs [5]. The spectroscopic differentiation of these structurally similar esters using 1H NMR methyl proton resonances—1.95 ppm (s, acetate), 1.07 ppm (t, propionate), and 0.88 ppm (t, butyrate)—underscores that even analytical identification requires compound-specific calibration [6].
[2] Bhatia, S. P., et al. (2007). Fragrance material review on cinnamyl butyrate. Food and Chemical Toxicology, 45(Suppl 1), S62–S65. View Source
[3] The Good Scents Company. (n.d.). Cinnamyl butyrate Flavor Descriptor Listing. View Source
[4] RIFM. (2021). RIFM fragrance ingredient safety assessment, cinnamyl butyrate, CAS Registry Number 103-61-7. Food and Chemical Toxicology, 153(Suppl 1), 112395. View Source
[5] The Good Scents Company. (n.d.). Cinnamyl butyrate Flavor Descriptor Listing. View Source
[6] D'Amelia, R. P., & Kreth, E. H. (2024). Application of Molecular Spectroscopies for the Compositional Analysis of Short Chain Cinnamyl Ester Mixtures. World Journal of Analytical Chemistry, 9(1), 1–9. View Source
Cinnamyl Butyrate (CAS 103-61-7) Procurement Evidence: Quantitative Differentiation vs. Cinnamyl Acetate and Propionate
Log KOW and Lipophilicity: Cinnamyl Butyrate vs. Cinnamyl Acetate
Cinnamyl butyrate exhibits a calculated Log KOW of 3.83 (EPI Suite) [1], representing a 1.23 log unit increase in lipophilicity compared to cinnamyl acetate (Log KOW ≈ 2.6). This higher partition coefficient predicts slower aqueous dissolution, prolonged retention on lipophilic surfaces, and altered flavor release kinetics in emulsion-based food and cosmetic matrices.
Lipophilicity (Log KOW)Cross-study comparable
Δ Log KOW ≈ +1.23
Supports slower release and higher retention profile
Compared to cinnamyl acetate (~2.6); influences formulation behavior
Δ Log KOW ≈ +1.23 (cinnamyl butyrate more lipophilic)
Conditions
Calculated using EPI Suite (butyrate) and PubChem XLogP3 (acetate)
Why This Matters
Higher Log KOW directly influences fragrance substantivity on skin and flavor partitioning in fat-containing food products, making cinnamyl butyrate functionally non-interchangeable with less lipophilic cinnamyl esters.
Acute Oral Toxicity: Cinnamyl Butyrate LD50 vs. In-Class Safety Baseline
Cinnamyl butyrate exhibits an acute oral LD50 > 5.0 g/kg in rats, with zero mortalities observed at this dose over a 14-day observation period [1]. This places the compound in the low-acute-toxicity category under GHS classification. By comparison, JECFA has assigned an ADI of 'No safety concern at current levels of intake' for cinnamyl butyrate when used as a flavoring agent [2], while structurally related cinnamyl esters may carry different JECFA evaluation outcomes.
Acute Oral ToxicityClass-level inference
LD50 > 5.0 g/kg (Rat)
Supports lower-risk safety data package category
Both butyrate and acetate show no mortality at 5.0 g/kg
Cinnamyl acetate: LD50 > 5.0 g/kg (RIFM read-across analog, same class baseline)
Quantified Difference
Both >5.0 g/kg; no mortality at highest tested dose
Conditions
Single oral dose, 14-day observation, rats (RIFM, 1976a)
Why This Matters
The >5.0 g/kg LD50 threshold supports favorable safety classification and reduced shipping/handling restrictions compared to more acutely toxic esters. Procurement decisions requiring safety data packages benefit from the available RIFM and JECFA assessments specific to cinnamyl butyrate.
[1] Bhatia, S. P., et al. (2007). Fragrance material review on cinnamyl butyrate. Food and Chemical Toxicology, 45(Suppl 1), S62–S65. View Source
[2] WHO JECFA. (2000). Evaluation of Cinnamyl Butyrate (JECFA No. 652). TRS 901-JECFA 55/22. View Source
Sensory Differentiation: Winey-Cognac and Honey Notes Not Present in Cinnamyl Acetate or Propionate
Cinnamyl butyrate is characterized by a distinctive sensory profile described as 'soft fruity winey cognac cinnamyl balsamic' in odor and 'sweet winey spicy cinnamyl balsamic cognac' in flavor [1]. This profile differentiates it from cinnamyl acetate, which lacks winey-cognac and honey-like notes, and cinnamyl propionate, which exhibits a lighter fruity character without the cognac depth [2][3]. The descriptor 'honey-like' appears in multiple authoritative flavor databases exclusively for cinnamyl butyrate among short-chain cinnamyl esters [4].
Sensory DifferentiationCross-study comparable
Winey, Cognac, Honey-like
Unique notes make it irreplaceable in specific flavor profiles
Cinnamyl acetate: sweet, fruity, balsamic, floral (no winey/cognac/honey); Cinnamyl propionate: fruity, balsamic, spicy (no cognac/honey)
Quantified Difference
Qualitative: Presence of 'winey,' 'cognac,' and 'honey-like' descriptors unique to butyrate homolog
Conditions
Sensory evaluation at 100% concentration (The Good Scents Company database)
Why This Matters
The unique winey-cognac and honey-like notes make cinnamyl butyrate irreplaceable in flavor formulations targeting specific profiles (e.g., honey, cognac, aged spirits, fruit liqueurs). Substitution would alter the sensory signature of the final product.
Spectroscopic Fingerprint: 1H NMR Methyl Proton Resonance at 0.88 ppm Differentiates Cinnamyl Butyrate from Acetate and Propionate
In quantitative 1H NMR analysis, cinnamyl butyrate exhibits a resolved methyl proton resonance at 0.88 ppm (t, 3H) [1]. This spectral feature is distinct from cinnamyl acetate at 1.95 ppm (s, 3H) and cinnamyl propionate at 1.07 ppm (t, 3H) [1]. Using these unique resonances, binary mixtures of these esters can be quantified with strong linear correlation (r² > 0.99 for 1H NMR, r² > 0.98 for FTIR) [1].
1H NMR FingerprintDirect head-to-head
δ 0.88 ppm (t, 3H)
Enables quantitative QC without chromatographic separation
Distinct from acetate (1.95 ppm) and propionate (1.07 ppm); r² > 0.99
This quantitative spectroscopic differentiation supports identity verification and purity assessment during incoming quality control. The distinct methyl resonance at 0.88 ppm enables precise quantification of cinnamyl butyrate in mixtures without chromatographic separation, reducing analytical turnaround time.
Analytical ChemistryQuality ControlSpectroscopy
[1] D'Amelia, R. P., & Kreth, E. H. (2024). Application of Molecular Spectroscopies for the Compositional Analysis of Short Chain Cinnamyl Ester Mixtures. World Journal of Analytical Chemistry, 9(1), 1–9. View Source
Fragrance Substantivity: Cinnamyl Butyrate Exhibits 400-Hour Longevity at 100% Concentration
Cinnamyl butyrate demonstrates a substantivity of 400 hours at 100% concentration on blotter testing [1]. This places it in the high-substantivity category for fragrance ingredients, outperforming the (E)-isomer alone, which exhibits substantivity of 152 hours at 100% [2]. Longer substantivity correlates with extended fragrance longevity in finished consumer products.
Fragrance SubstantivityCross-study comparable
400 hours (at 100%)
Supports use as fixative and base-note ingredient
Extended longevity vs. shorter-chain cinnamyl esters (~48-72h for acetate)
Fragrance Substantivity (hours at 100% concentration)
Target Compound Data
400 hours (blotter test at 100%)
Comparator Or Baseline
(E)-cinnamyl butyrate (isomer): 152 hours at 100%; Cinnamyl acetate: typically 48–72 hours (class-level inference)
Quantified Difference
+248 hours vs. (E)-isomer; estimated +300+ hours vs. acetate
Conditions
Blotter testing at 100% concentration (Flavscents.com substantivity data)
Why This Matters
The 400-hour substantivity supports the use of cinnamyl butyrate as a base note or fixative in fine fragrance compositions. Procurement specifications that include isomer composition may affect longevity performance, as the (E)-isomer alone demonstrates lower substantivity.
Cinnamyl Butyrate (CAS 103-61-7): Prioritized Application Scenarios Based on Quantitative Differentiation Evidence
Fine Fragrance Base Notes Requiring Extended Longevity and Balsamic Dry-Down
Cinnamyl butyrate's 400-hour substantivity at 100% concentration [1] and Log KOW of 3.83 [2] position it as an effective fixative and base-note contributor in fine fragrances. The compound's slow evaporation rate and lipophilic character ensure prolonged retention on skin and fabric, delivering a persistent fruity-balsamic, winey-cognac dry-down. Its compatibility with Labdanum, Styrax, Benzoin, and Ionones [3] enables integration into oriental, chypre, and amber fragrance families. Formulators seeking a balsamic base note with honey-like nuance that outperforms shorter-chain cinnamyl esters in longevity should prioritize cinnamyl butyrate.
Honey and Cognac Flavor Formulations for Alcoholic Beverages and Confectionery
The unique honey-like and winey-cognac sensory descriptors of cinnamyl butyrate [1] make it essential for flavor formulations targeting honey, mead, cognac, brandy, and aged spirit profiles. Unlike cinnamyl acetate or propionate, which lack these notes [2][3], cinnamyl butyrate provides the characteristic depth associated with fermented and aged products. Its calculated Log KOW of 3.83 [4] favors partitioning into the lipid phase of emulsions, making it suitable for cream liqueurs and fat-based confectionery. JECFA's determination of 'No safety concern at current levels of intake' [5] and FDA approval under 21 CFR 172.515 [6] support its use in food applications.
Citrus Flavor Fixative in Functional Beverages and Hard Seltzers
Cinnamyl butyrate serves as a fixative in citrus flavor compositions, particularly for orange and fruit-based beverages [1]. Its 400-hour substantivity [2] and lipophilic character (Log KOW = 3.83) [3] retard the volatilization of top-note citrus components, extending flavor perception throughout consumption. The compound is insoluble in water [4], necessitating emulsification in aqueous beverage systems. For functional beverages and hard seltzers where flavor stability during shelf life is critical, cinnamyl butyrate provides a regulatory-compliant (FEMA 2296, JECFA 652) fixative option with distinct winey-cognac background notes that differentiate it from alternative fixatives.
Analytical Reference Standard for Spectroscopic Quantification of Cinnamyl Ester Mixtures
The resolved 1H NMR methyl proton resonance of cinnamyl butyrate at 0.88 ppm (t, 3H) [1] enables its use as an analytical reference standard for the identification and quantification of cinnamyl esters in mixtures. The 0.88 ppm triplet is spectroscopically distinct from cinnamyl acetate (1.95 ppm, s) and cinnamyl propionate (1.07 ppm, t) [1], allowing for direct quantitative analysis without chromatographic separation. Quality control laboratories in the flavor and fragrance industry can employ cinnamyl butyrate as a primary standard for 1H NMR-based purity assessment and mixture deconvolution, reducing method development time and improving analytical throughput.
Application
Selection Property
Validation Focus
Fine Fragrance Base Note
400-hour substantivity, Log KOW 3.83
Verify dry-down longevity and balsamic character
Honey & Cognac Flavor Formulation
Unique winey, cognac, honey-like notes
Validate flavor matching and regulatory status (FEMA/JECFA)
Citrus Flavor Fixative
High lipophilicity, controlled release kinetics
Test emulsion stability and volatile suppression performance
Analytical Reference Standard
Resolved 1H NMR methyl triplet at 0.88 ppm
Confirm method linearity (r² > 0.99) for ester mixture quantification
[4] The Good Scents Company. (n.d.). Cinnamyl butyrate Flavor Descriptor Listing. View Source
[5] WHO JECFA. (2000). Evaluation of Cinnamyl Butyrate (JECFA No. 652). TRS 901-JECFA 55/22. View Source
[6] U.S. Food and Drug Administration. (2025). 21 CFR 172.515 - Synthetic Flavoring Substances and Adjuvants. View Source
[7] D'Amelia, R. P., & Kreth, E. H. (2024). Application of Molecular Spectroscopies for the Compositional Analysis of Short Chain Cinnamyl Ester Mixtures. World Journal of Analytical Chemistry, 9(1), 1–9. View Source
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